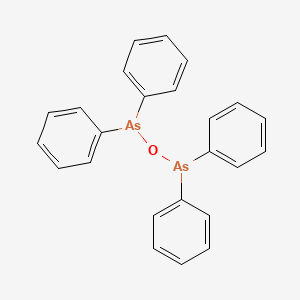
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide is an organic compound with the molecular formula C6H12O3S. It is known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a dioxathiane ring, which includes sulfur and oxygen atoms, and three methyl groups attached to the ring structure .
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide involves several steps and specific reaction conditions. One common method includes the reaction of 4,4,6-trimethyl-1,3,2-dioxathiane with an oxidizing agent to introduce the oxide group. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxathiane, 4,4,6-trimethyl-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 2-oxide: Similar in structure but lacks the trimethyl groups, leading to different reactivity and applications.
4,5,6-Trimethyl-1,3,2-dioxathiane 2-oxide: Another closely related compound with slight variations in the position of methyl groups.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the oxide group, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
4727-95-1 |
|---|---|
Molekularformel |
C6H12O3S |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
4,4,6-trimethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)9-10(7)8-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BDZTUIYOUUDAFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OS(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)





![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)


